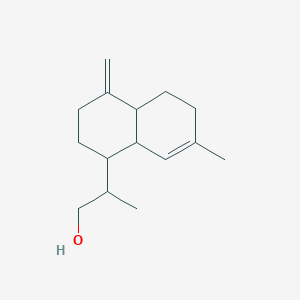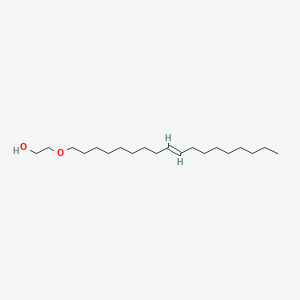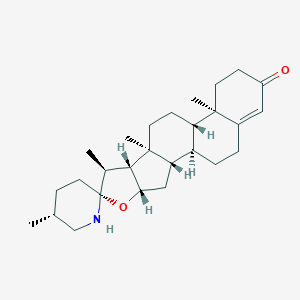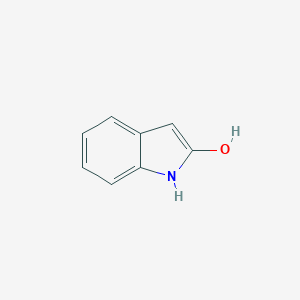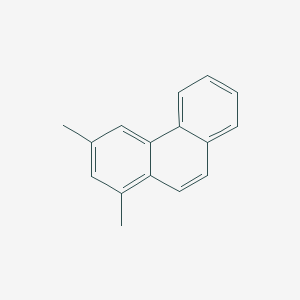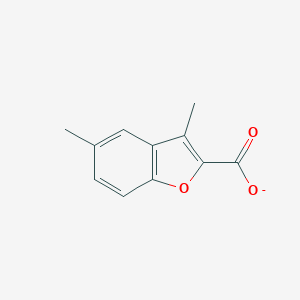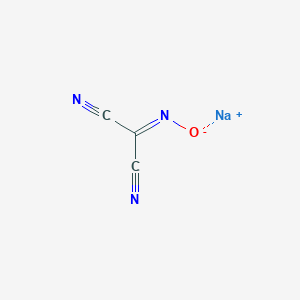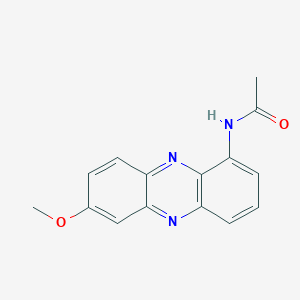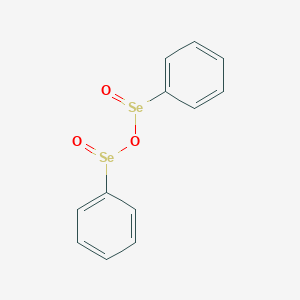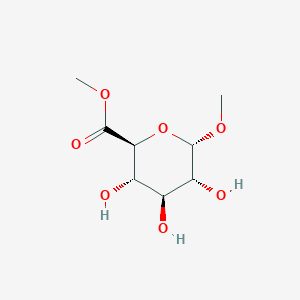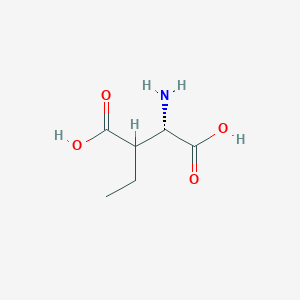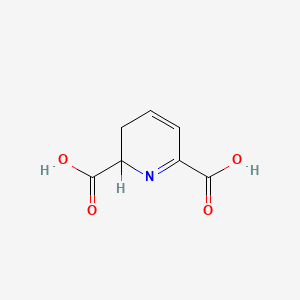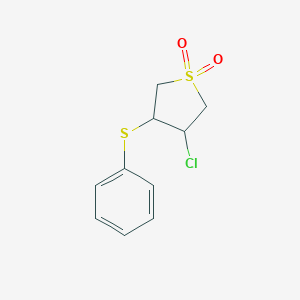
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis and Structural Study
The synthesis of poly(thioether-imide-sulfones) based on bis(4-chloro-1,8-naphthalimido)diphenylsulfone derivatives has been explored. These compounds, referred to as 1a and 1b, were synthesized and characterized using various spectroscopic techniques and thermal analysis. The polymers were created through nucleophilic displacement polymerization, involving the reaction of 1a or 1b with lithium sulfide or dithiol reactants. The resulting copolymers displayed good thermal stability and solubility in polar solvents .
Metallkomplexe and Functionalized Sulfur Ligands
The photooxidation of 4-phenyl-1,2-dithiolane has been studied, leading to the formation of 4-phenyl-1,2-dithiolane-1-oxide and its dioxide counterpart. The reaction with singlet oxygen yielded these compounds in varying ratios, depending on the amount of oxygen used. Chemical oxidation with hydrogen peroxide and acetic acid produced pure 4-phenyl-1,2-dithiolane-1-oxide. The study also delved into the oxidative addition of these compounds to platinum complexes, resulting in various phenyl-propane dithiolato complexes .
Nucleophilic Substitution and Diastereomer Separation
Bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes underwent nucleophilic substitution with different nucleophiles, showing a strong tendency for β-elimination of HCl. The separation of diastereomers was achieved, and the stereochemistry of the resulting sulfoxides was examined. This research also included the synthesis of diastereomerically pure trithiacycles, which were characterized by X-ray crystallography .
Cyclic Di- and Trisulfides
Research on 1,4-dithiols led to the investigation of various cyclic and open-chain disulfides. Oxidation of these compounds resulted in the loss of sulfur or the formation of dioxides. The stability of these compounds varied, with some showing disproportionation in water, while others remained relatively stable. The study provided insights into the reactivity and stability of these sulfur-containing compounds .
Chalcogenation of Dichlorobutenes
The chalcogenation of 1,3-dichlorobut-2-ene with organic dichalcogenides was studied, revealing that the presence of a methyl group affects allylic rearrangement. The reaction with diphenyl disulfide under specific conditions yielded a mixture of bis(phenylsulfanyl)butenes. The study proposed mechanisms for the formation of the isolated compounds .
Stereoselectivity of Oxidation
The oxidation of 2-substituted-1,3-dithiolanes was found to be stereoselective, primarily affording the trans-1-oxide. The degree of stereoselectivity varied among different substrates, with some oxidations proceeding cleanly to give trans products. The 13C NMR spectra of the oxidation products were used to determine stereochemistry .
Condensed Thiolane 1,1-dioxide Systems
The reaction of trans-3-chloro-A-aminothiolane 1,1-dioxide hydrochloride with aryl isothiocyanates was investigated. Depending on the base used, different cyclization products were obtained, including cis-perhydrothieno[3,4-d]imidazole-2-thione 5,5-dioxides and cis-2-aryliminoperhydrothieno[3,4-d]thiazole 5,5-dioxides .
Scientific Research Applications
Synthesis and Oxidation
- The synthesis of substituted thietanes and thiolanes, including 3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide, has been explored through the treatment of chloroepoxides with various reagents. This process leads to the formation of different hydroxy-thietane and thiolane compounds, which can be further oxidized to produce 1,1-dioxides (Abbott & Haya, 1978).
Photooxidation Studies
- Studies on the photooxidation of certain dithiolanes, closely related to 3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide, have been conducted. These studies focus on the effects of singlet oxygen on these compounds, leading to various oxidized products (Weigand, Bosl, von Dielingen & Gollnick, 1994).
Cyclization Reactions
- Research has been done on the cyclization of N-substituted trans-3-chloro-4-thioureidothiolane 1,1-dioxides, revealing different modes of cyclization and the formation of novel compounds. This highlights the compound's potential in synthetic chemistry applications (Khaskin, Rozhenko, Khil'chevskaya & Bezmenova, 1988).
Phytotoxic Activities
- Another aspect of research involves the synthesis and phytotoxic activities of various sulfur-containing compounds, including derivatives of 3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide. These studies assess the impact of these compounds on plant growth and development, indicating their potential use in agricultural sciences (Miyamoto, Ikeda & Wakabayashi, 2003).
Antidepressant Properties
- Some derivatives of 3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide have been synthesized and tested for antidepressant activity. This research provides insights into the compound's potential therapeutic applications (Klen et al., 2017).
properties
IUPAC Name |
3-chloro-4-phenylsulfanylthiolane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S2/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQPIAKLCXWCJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)SC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332802 |
Source


|
| Record name | 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide | |
CAS RN |
15507-87-6 |
Source


|
| Record name | 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


